molecular formula C13H11BrClF2N B1420216 N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride CAS No. 1193390-03-2

N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride

Cat. No. B1420216
M. Wt: 334.58 g/mol
InChI Key: CZQYCJJRWZQHLU-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride is a chemical compound with the CAS Number: 1193390-03-2 . It has a molecular weight of 334.59 and is typically in the form of a powder . It is used in scientific research and offers immense potential for various applications due to its unique properties.


Physical And Chemical Properties Analysis

N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 334.59 .

Scientific Research Applications

1. N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

  • Application Summary : These compounds were designed and synthesized for their potential as antimicrobial agents against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
  • Methods of Application : The compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
  • Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds .

2. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

  • Application Summary : These derivatives were synthesized to study their pharmacological activities as prospective antimicrobial and antiproliferative agents .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
  • Results : The antimicrobial activity results revealed that some compounds have promising antimicrobial activity. Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .

3. N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

  • Application Summary : These compounds were designed and synthesized for their potential as antimicrobial agents against Gram-positive pathogens .
  • Methods of Application : The compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
  • Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds .

4. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

  • Application Summary : These derivatives were synthesized to study their pharmacological activities as prospective antimicrobial and antiproliferative agents .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
  • Results : The antimicrobial activity results revealed that some compounds have promising antimicrobial activity. Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .

5. N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

  • Application Summary : These compounds were designed and synthesized for their potential as antimicrobial agents against Gram-positive pathogens .
  • Methods of Application : The compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
  • Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds .

6. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

  • Application Summary : These derivatives were synthesized to study their pharmacological activities as prospective antimicrobial and antiproliferative agents .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
  • Results : The antimicrobial activity results revealed that some compounds have promising antimicrobial activity. Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2,4-difluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2N.ClH/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16;/h1-7,17H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQYCJJRWZQHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)F)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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